4-[2-(2-Methylphenyl)ethyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
778536-82-6 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[2-(2-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-12-4-2-3-5-14(12)9-6-13-7-10-15(16)11-8-13/h2-5,7-8,10-11H,6,9,16H2,1H3 |
InChI Key |
LHEWIRXZUIKQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 2 Methylphenyl Ethyl Aniline and Its Structural Analogs
Established Synthetic Pathways to the Core Aniline (B41778) Structure
Traditional synthetic routes offer reliable, albeit sometimes harsh, methods for constructing the fundamental components of 4-[2-(2-Methylphenyl)ethyl]aniline and its analogs. These pathways often involve multi-step sequences that build the molecule piece by piece.
Reductive Amination Strategies for Phenethylamine (B48288) Moieties
Reductive amination is a cornerstone of amine synthesis, providing a direct method for forming carbon-nitrogen bonds. sci-hub.rumdpi.com This approach is particularly useful for synthesizing the phenethylamine portion of the target molecule. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org
For a molecule like this compound, a plausible reductive amination route would involve reacting 2-(2-methylphenyl)acetaldehyde with an appropriate aniline precursor. Alternatively, a carbonyl on the aniline ring could be reacted with a 2-methylphenethylamine. A key advantage of this method is its operational simplicity and the wide availability of suitable reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). sci-hub.ruorganic-chemistry.org The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of side products. organic-chemistry.orgmdpi.com For instance, a stepwise procedure where the imine is pre-formed before reduction can prevent the problematic dialkylation of the primary amine. organic-chemistry.org
The pharmaceutical industry frequently employs reductive amination for C-N bond formation due to its efficiency and the broad availability of protocols. sci-hub.rumdpi.com
Cross-Coupling Approaches for Ar-N Bond Formation
Transition-metal catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-heteroatom bonds, including the critical aryl C-N bond of the aniline structure. chemistryviews.orgwikipedia.org These methods offer high efficiency and functional group tolerance, often replacing harsher, classical methods. wikipedia.org
One prominent example is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide or triflate. wikipedia.org This reaction is renowned for its broad scope, allowing the synthesis of a wide variety of aryl amines under relatively mild conditions. wikipedia.org The synthesis of the target molecule could be envisioned by coupling 4-bromo-1-[2-(2-methylphenyl)ethyl]benzene with ammonia (B1221849) or an ammonia equivalent, or by coupling 4-haloaniline with a suitable 2-methylphenethyl-metal reagent. The development of specialized phosphine (B1218219) ligands has been crucial to the success and versatility of this reaction. youtube.com
Copper-catalyzed cross-coupling reactions also present a viable, more cost-effective alternative to palladium-based systems for synthesizing diarylamines and related structures from readily available nitroarenes and aryl boronic acids. chemistryviews.org
Alkylation Reactions for Ethyl Chain Introduction
Alkylation reactions provide a direct route to forming the ethyl bridge between the two aromatic rings. This can be achieved through methods like the Friedel-Crafts alkylation or by N-alkylation of an aniline derivative.
In one approach, aniline or a protected aniline derivative can be N-alkylated using a 2-(2-methylphenyl)ethyl halide or a similar electrophile. yakhak.orgyoutube.com Controlling the selectivity between mono- and di-alkylation is a significant challenge in this method, often requiring careful control of stoichiometry and reaction conditions. yakhak.orgjocpr.com The use of a base like triethylamine (B128534) is common to neutralize the acid generated during the reaction. yakhak.org
Alternatively, a Friedel-Crafts type reaction could alkylate an aniline ring at the para position. However, directing this reaction selectively to the desired position can be difficult, as alkylation of the amino group itself or at the ortho position can be competing processes. google.com Using an aluminium halide catalyst is typical for this transformation. google.com
Novel and Green Chemistry Approaches in Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These "green" approaches often utilize alternative energy sources or highly efficient catalysts to reduce waste and energy consumption. researchgate.netbeilstein-journals.org
Microwave-Assisted Synthetic Protocols for Aniline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbibliotekanauki.placs.org The use of microwave irradiation can significantly enhance the efficiency of many reactions used to build aniline derivatives, including nucleophilic aromatic substitutions and N-alkylation. acs.orgrsc.org
For example, the synthesis of substituted anilines from aryl halides can be achieved in minutes under microwave heating in aqueous ammonia, eliminating the need for organic solvents and metal catalysts. nih.gov This approach offers a simpler work-up and a much greener footprint. nih.gov Similarly, the N-alkylation of anilines can be dramatically accelerated, with reactions that take hours under conventional heating being completed in minutes with microwave assistance, often with improved yields. acs.org
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-Aryl Azacycloalkane Synthesis | Conventional Heating | 8 hours | 58% | acs.org |
| N-Aryl Azacycloalkane Synthesis | Microwave Irradiation | 20 minutes | 91% | acs.org |
| Aniline with Formic Acid | Conventional Heating | Long | Good | bibliotekanauki.pl |
| Aniline with Formic Acid | Microwave Irradiation | Considerably Shorter | Very Good | bibliotekanauki.pl |
Catalytic Methodologies for Enhanced Selectivity and Yield (e.g., Buchwald-Hartwig Amination of related structures)
Modern catalytic systems offer unparalleled control over selectivity and yield. The Buchwald-Hartwig amination stands out as a premier method for constructing C(sp²)-N bonds, a key step in synthesizing complex aniline derivatives. wikipedia.orgorgsyn.org The reaction's power lies in its palladium-based catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. wikipedia.orgyoutube.comyoutube.com
The choice of ligand is paramount to the catalyst's performance, with bulky, electron-rich phosphine ligands developed by Buchwald's group (such as XPhos, SPhos) enabling the coupling of a vast array of amines and aryl halides with high efficiency. youtube.comorgsyn.org These advanced catalyst systems tolerate a wide range of functional groups and can operate under mild conditions. libretexts.org The reaction can be finely tuned by selecting the appropriate combination of palladium precursor, ligand, and base to optimize the rate and yield for a specific set of substrates. libretexts.org
| Component | Function/Examples | Impact on Reaction | Reference |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | orgsyn.orglibretexts.org |
| Phosphine Ligands | XPhos, SPhos, BrettPhos, DPPF, BINAP | Stabilizes the palladium catalyst, enhances reaction rates, and controls selectivity. Bulky, electron-rich ligands are highly effective. | wikipedia.orgyoutube.com |
| Base | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the catalytic cycle. Choice affects functional group tolerance and reaction rate. | libretexts.org |
| Aryl Electrophile | Aryl halides (Cl, Br, I), Triflates, Mesylates | The aromatic component to which the nitrogen atom is attached. Reactivity depends on the leaving group. | wikipedia.orgorgsyn.org |
Solvent-Free and Environmentally Benign Reaction Conditions
The pursuit of green chemistry has driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of aniline derivatives and related compounds, several environmentally benign approaches have been reported, which are applicable to the production of this compound.
Solvent-free reactions represent a significant step towards greener synthesis. For instance, the use of iron(III) chloride as a heterogeneous catalyst has been shown to facilitate the synthesis of esters and thioesters from acid chlorides at room temperature without a solvent. tudelft.nl This methodology could potentially be adapted for steps in the synthesis of diarylethanes, reducing waste and simplifying purification.
Furthermore, catalyst- and additive-free methods are emerging as powerful tools in organic synthesis. A notable example is the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines, which proceeds via an imine condensation–isoaromatization pathway under mild conditions. beilstein-journals.orgnih.gov This approach highlights the potential for constructing aniline derivatives without the need for metal catalysts or other additives that can complicate purification and pose environmental concerns. beilstein-journals.orgnih.gov
The use of biodegradable and recyclable catalysts, such as choline (B1196258) hydroxide-based ionic liquids, offers another avenue for environmentally friendly synthesis. nih.govresearchgate.net These catalysts have been successfully employed in aqueous media for the synthesis of various heterocyclic compounds, demonstrating high efficiency and the potential for reuse. nih.govresearchgate.net Such systems could be explored for key bond-forming reactions in the synthesis of this compound.
The principles of green chemistry, including the use of solvent-less reactions, less hazardous reagents, and recyclable solvents, are increasingly being applied to dehydrogenation reactions, which can be a part of aromatization steps in synthetic pathways. taylorfrancis.com
Precursor Synthesis and Starting Material Design for Optimized Pathways
The efficient synthesis of this compound relies heavily on the strategic design and synthesis of its precursors. The core structure, a 1,2-diarylethane, can be constructed through several established methods. A common approach involves a Friedel-Crafts type reaction. For instance, the acylation of toluene (B28343) with 4-nitrophenylacetyl chloride, followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction), would yield the diarylethane skeleton with a nitro group in the desired position. Subsequent reduction of the nitro group to a primary amine affords the target molecule.
Alternatively, modern cross-coupling reactions offer precise control. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the enantioselective synthesis of diarylethanes from benzylic ethers and arylboronic esters. acs.org Adapting such a method could involve coupling a (2-methylphenyl)ethyl magnesium bromide with a protected 4-bromoaniline (B143363) derivative.
The synthesis of substituted anilines often begins with a corresponding nitroarene. For example, the synthesis of 2-ethyl-4-methoxy aniline was achieved from o-nitroethylbenzene through a four-step process involving a Bamberger reaction, acetylation, methylation, and hydrolysis. researchgate.net A similar pathway could be envisioned for this compound, starting with the appropriate nitro-substituted diarylethane.
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines, which could serve as a model for building the aniline portion of the molecule onto a pre-existing cyclohexenone structure. beilstein-journals.orgnih.gov
Derivatization and Functionalization Strategies Post-Synthesis
Once this compound is synthesized, its chemical utility can be expanded through various derivatization and functionalization reactions targeting the aniline ring, the primary amine, or the side chain.
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The primary amino group (-NH₂) on the aniline ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Since the para position in this compound is already substituted, electrophilic aromatic substitution (EAS) will predominantly occur at the two equivalent ortho positions (positions 3 and 5).
Common EAS reactions include:
Halogenation: Reaction with bromine water typically leads to polybromination due to the high reactivity of the aniline ring. byjus.com To achieve mono-substitution, the reactivity of the amino group is often attenuated by converting it into an acetamide (B32628) (acetanilide) first. libretexts.org The resulting N-acetyl derivative is less activating and directs substitution to the ortho position. Subsequent hydrolysis of the amide restores the primary amine.
Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid is often problematic, as the strongly acidic medium protonates the amino group to form the anilinium ion, which is a meta-directing deactivator. byjus.com Therefore, the protective acetylation strategy is typically employed to ensure ortho-nitration before deprotection. libretexts.org
Sulfonation: Reaction with sulfuric acid forms anilinium hydrogen sulfate, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com In this case, the reaction would likely lead to substitution at one of the ortho positions.
The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile by the aromatic ring to form a carbocation intermediate (benzenonium ion), followed by the rapid removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com
Modifications and Transformations of the Primary Amine Moiety
The primary amine group is a versatile functional handle for a wide range of chemical transformations.
Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields N-{4-[2-(2-methylphenyl)ethyl]phenyl}acetamide. This transformation is not only useful for protecting the amine during other reactions but also modifies the electronic properties of the molecule. libretexts.org
Alkylation: The primary amine can be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for N-alkylation.
Diazotization: Treatment of the primary arylamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures produces a diazonium salt. Aryl diazonium salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, and other related reactions. libretexts.org
Competitive reaction studies have shown that in molecules containing both an aniline and a primary aliphatic amine, the aniline moiety can sometimes react preferentially, for example, in N-chloroacetylation reactions. researchgate.net
Side-Chain Functionalization via Directed Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalating group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. semanticscholar.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. researchgate.net
In the context of this compound, DoM can be applied to either aromatic ring:
Functionalization of the Aniline Ring: The primary amino group itself is not a strong DMG. However, it can be converted into a more effective DMG, such as an N-pivaloyl or N-carbamoyl group. researchgate.net For example, after conversion to N-pivaloyl-4-[2-(2-methylphenyl)ethyl]aniline, treatment with an alkyllithium base would direct lithiation to the positions ortho to the amide group (positions 3 and 5). Quenching the resulting lithiated intermediate with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) would introduce a new substituent at one of these positions.
Functionalization of the 2-Methylphenyl Ring: The methyl group on the second aromatic ring is a weak DMG. However, the benzylic protons of the ethyl bridge are also susceptible to lithiation, especially with a strong base. The acidity of the benzylic protons (pKa ~41) is slightly higher than that of the aryl protons (pKa ~43), but kinetic factors often favor lithiation of the ring if a good DMG is present. uwindsor.ca To functionalize the ring ortho to the methyl group (position 3 or 6 of the 2-methylphenyl ring), a stronger directing group would ideally be present on that ring. If not, functionalization at the benzylic position of the ethyl bridge is a competing reaction. Side-chain oxidation of the benzylic carbon to a carboxylic acid is another possible transformation, although this requires strong oxidizing agents and proceeds through a different mechanism. libretexts.org
The choice of solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, and the temperature are critical for successful directed lithiation reactions. semanticscholar.orgresearchgate.net
Data Tables
Table 1: Electrophilic Aromatic Substitution of Derivatized this compound
| Reaction | Reagents | Expected Major Product (after deprotection) | Reference |
|---|---|---|---|
| Bromination | 1. Acetic anhydride2. Br₂3. H₃O⁺, heat | 3-Bromo-4-[2-(2-methylphenyl)ethyl]aniline | libretexts.org |
| Nitration | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺, heat | 3-Nitro-4-[2-(2-methylphenyl)ethyl]aniline | byjus.comlibretexts.org |
Table 2: Transformations of the Primary Amine Moiety
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Acetylation | Acetyl chloride or Acetic anhydride | N-{4-[2-(2-methylphenyl)ethyl]phenyl}acetamide | libretexts.org |
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-[2-(2-Methylphenyl)ethyl]benzenediazonium chloride | libretexts.org |
Table 3: Potential Directed Lithiation Strategies
| Ring Targeted | Directing Group (or precursor) | Lithiation Conditions | Potential Electrophiles | Reference |
|---|---|---|---|---|
| Aniline Ring | -NH₂ → -NH-Piv | n-BuLi, THF, low temp. | R-X, R₂C=O, CO₂, etc. | wikipedia.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 2 2 Methylphenyl Ethyl Aniline
Fundamental Reaction Pathways and Transformation Mechanisms
The chemical behavior of 4-[2-(2-methylphenyl)ethyl]aniline is characterized by the reactivity of its two main functional groups: the aniline (B41778) moiety and the substituted ethylbenzene (B125841) chain. The aniline portion, with its amino group attached to a benzene (B151609) ring, is prone to electrophilic substitution and oxidation reactions. The ethylbenzene part can undergo reactions typical of alkylbenzenes.
Oxidative Processes and Product Formation
The oxidation of anilines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. openaccessjournals.comasianpubs.org For aniline itself, oxidation can yield products like nitrobenzene, benzoquinone, and polymeric materials. openaccessjournals.com The presence of the amino group (-NH₂) makes the aromatic ring highly susceptible to oxidation. openaccessjournals.com
In the case of this compound, oxidation can occur at the nitrogen atom or the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the aniline to the corresponding nitro compound. openaccessjournals.com Milder oxidation might lead to the formation of colored polymeric products, a common outcome for many anilines. libretexts.org The reaction with ozone at a basic pH has been shown to break down the aniline ring, forming intermediates such as nitrobenzene, azoxybenzene, and 2-pyridine carboxylic acid, which are further oxidized to carbon dioxide, ammonia (B1221849), and water. asianpubs.org
The electrochemical oxidation of anilines has also been studied, and it generally proceeds through the formation of a radical cation, which can then undergo various coupling reactions. nih.gov For N,N-dialkylanilines, this can lead to tail-to-tail coupling to form benzidine (B372746) derivatives. nih.gov While specific studies on this compound are not prevalent, the general mechanisms of aniline oxidation provide a framework for predicting its behavior.
A catalyst-free, stereoselective visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines has been developed for the synthesis of substituted tetrahydroquinolines. acs.org This reaction is driven by the photoexcitation of an electron donor-acceptor (EDA) complex. acs.org
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) |
| Potassium Permanganate | 1-Methyl-2-[2-(4-nitrophenyl)ethyl]benzene |
| Ozone (basic pH) | Nitrobenzene, Azoxybenzene, 2-Pyridine carboxylic acid, CO₂, NH₃, H₂O |
| Electrochemical Oxidation | Polymeric materials, coupled products |
Reductive Conversions and Selectivity
The synthesis of this compound itself often involves a reductive step. A common route to anilines is the reduction of the corresponding nitro compound. wikipedia.orgyoutube.com Thus, 1-methyl-2-[2-(4-nitrophenyl)ethyl]benzene can be reduced to this compound.
A variety of reducing agents can be employed for this transformation, each with its own level of selectivity. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a widely used method. wikipedia.orgrsc.org Other effective reagents include iron in acidic media, tin(II) chloride, and sodium hydrosulfite. wikipedia.org The choice of reagent is crucial when other reducible functional groups are present in the molecule to ensure chemoselectivity. researchgate.net For instance, certain reagents might also reduce other functional groups if not carefully selected. researchgate.net
The reduction of nitroarenes to anilines using formic acid as a reducing agent with a well-defined iron-based catalyst system has been shown to be effective for a broad range of substrates, even those with other reducible functional groups. organic-chemistry.org Metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.org
Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines
| Reagent | Conditions | Selectivity |
| H₂/Pd-C | Catalytic | High |
| Fe/HCl | Acidic | Good |
| SnCl₂ | Acidic | Good |
| Sodium Hydrosulfite | Aqueous | Can be selective |
| Formic Acid/Iron Catalyst | Mild | High, tolerates other functional groups |
Nucleophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it a nucleophile. byjus.com This nucleophilicity allows it to react with various electrophiles. However, the nucleophilicity of the nitrogen in aniline is less than that of aliphatic amines because the lone pair is delocalized into the aromatic ring. chemistrysteps.com
Common reactions involving the nucleophilic amine group include:
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.org For example, reaction with acetyl chloride would yield N-{4-[2-(2-methylphenyl)ethyl]phenyl}acetamide. This reaction is often used to protect the amino group. libretexts.org
Alkylation: Reaction with alkyl halides. chemguide.co.uk However, direct alkylation can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products. masterorganicchemistry.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for alkylation. masterorganicchemistry.com
The reactivity of the amine group is also influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the basicity and nucleophilicity of the aniline, while electron-withdrawing groups have the opposite effect. chemistrysteps.com
Investigation of Intramolecular Cyclization and Condensation Reactions
The structure of this compound and its derivatives makes it a suitable substrate for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comnumberanalytics.com For a derivative of this compound to undergo this reaction, an activating group on the benzene ring is typically required to facilitate the electrophilic aromatic substitution step. wikipedia.org The reaction proceeds via the formation of an iminium ion intermediate. nrochemistry.com
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is typically carried out using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under refluxing acidic conditions. wikipedia.orgorganic-chemistry.org The N-acyl derivative of this compound would be the starting material for this reaction. The mechanism is believed to involve a nitrilium ion intermediate. wikipedia.org The presence of electron-donating groups on the aromatic ring enhances the reaction rate. jk-sci.com
Kinetic and Thermodynamic Profiling of Key Synthetic Steps
The kinetics and thermodynamics of reactions involving aniline and its derivatives have been the subject of computational and experimental studies. For instance, the kinetics of the reaction between 4-methylaniline and hydroxyl radicals have been computationally investigated, revealing that the primary product is formed through hydrogen abstraction from the amino group. mdpi.comresearchgate.net Such studies provide insights into the reaction mechanisms and rate constants. The total rate coefficient for this reaction was determined to be k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.com
Computational studies have also been used to understand reaction pathways in aniline synthesis. nih.gov For example, in the synthesis of tri- and tetrasubstituted anilines, computational analysis helped to elucidate the reaction mechanism, ruling out a proposed wikipedia.orgorganic-chemistry.org-H shift and confirming a facile electrocyclic ring closure. nih.gov
Stereochemical Implications in Chiral Derivative Synthesis
The synthesis of chiral derivatives from this compound can be approached through various stereoselective reactions. Asymmetric reductive amination, for example, can be used to introduce a chiral center by reacting the amine with a prochiral ketone or aldehyde in the presence of a chiral catalyst. wikipedia.org
The development of catalyst-free, stereoselective visible-light-driven annulation reactions of N,N-substituted dialkyl anilines with alkenes has been shown to produce substituted tetrahydroquinolines with complete diastereoselectivity. acs.org This method relies on the formation of an electron donor-acceptor (EDA) complex. acs.org
Furthermore, the synthesis of atropisomeric anilides, which are axially chiral compounds, has been achieved through palladium-catalyzed asymmetric C-H olefination. acs.org Computational studies, specifically DFT calculations, have shown that the distortion of the amino acid ligand is responsible for the enantioselectivity in the C-H bond activation step. acs.org These chiral anilides have potential applications as chiral ligands in other asymmetric reactions. acs.org
Applications of 4 2 2 Methylphenyl Ethyl Aniline in Materials Science and Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Chemical Systems
The utility of 4-[2-(2-Methylphenyl)ethyl]aniline as a versatile building block stems from the reactivity of its aniline (B41778) moiety. semanticscholar.orgbasicknowledge101.com The primary amino group (-NH2) is a potent nucleophile and can undergo a variety of chemical transformations, making it a valuable starting point for constructing more intricate molecular systems. researchgate.net This reactivity is central to its application in synthesizing a diverse range of organic compounds, from heterocyclic structures to large polymeric chains. semanticscholar.orgontosight.ai The presence of two distinct phenyl rings also offers multiple sites for functionalization, allowing for the precise tuning of the final molecule's steric and electronic properties.
Construction of Heterocyclic Scaffolds (e.g., Thiazolidinones, Quinazolinones, Triazoles, Pyrimidines)
The primary amine of this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials. nih.gov
Thiazolidinones: Aniline derivatives are crucial for synthesizing thiazolidinone rings. nih.govbiointerfaceresearch.com Typically, the aniline is first converted into a Schiff base (imine) by reacting with an aldehyde. This intermediate then undergoes cyclization with a sulfur-containing reagent like thioglycolic acid to form the 4-thiazolidinone (B1220212) ring. The this compound can serve as the aniline component in this reaction sequence.
Quinazolinones: The synthesis of quinazolinones can be achieved by reacting an aniline derivative with an anthranilic acid derivative or a related precursor. The amino group of the aniline acts as a nucleophile, participating in a condensation and subsequent cyclization reaction to form the pyrimidine (B1678525) ring portion of the quinazolinone scaffold.
Triazoles: Triazole rings can be synthesized using aniline derivatives as starting materials. cyberleninka.ru One common method involves the conversion of the aniline to an azide (B81097), which can then participate in a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the 1,2,3-triazole ring.
Pyrimidines: Pyrimidine synthesis often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound. researchgate.net Aniline derivatives like this compound can be transformed into precursors such as ureas or guanidines, which then provide the necessary N-C-N unit for the cyclization reaction to build the pyrimidine ring. nih.gov
| Heterocyclic Scaffold | General Synthetic Role of Aniline Moiety |
| Thiazolidinones | Reacts with an aldehyde to form an imine, which then cyclizes with a mercapto-acid. nih.govbiointerfaceresearch.com |
| Quinazolinones | Acts as a nucleophile in condensation reactions with anthranilic acid derivatives. |
| Triazoles | Can be converted to an azide intermediate for cycloaddition reactions. cyberleninka.ru |
| Pyrimidines | Serves as a precursor to ureas or guanidines, which provide the N-C-N fragment for cyclization. researchgate.netnih.gov |
Integration into Polymeric Structures as a Monomer or Cross-linker
Aniline and its derivatives are important monomers in the field of conducting polymers and can also be incorporated into other polymer systems to impart specific properties. researchgate.netontosight.ai
Monomer: this compound can, in principle, be used as a monomer or co-monomer in polymerization reactions. asianpubs.org The most common example for anilines is oxidative polymerization to form polyaniline, a well-known conducting polymer. The amino group facilitates the linking of monomer units. The bulky 2-(2-methylphenyl)ethyl substituent would influence the resulting polymer's morphology, solubility, and conductivity compared to unsubstituted polyaniline. asianpubs.org
Cross-linker: Cross-linking is a process that connects polymer chains, forming a three-dimensional network and enhancing the material's mechanical strength and thermal stability. mdpi.comthermofisher.com For a molecule to act as a cross-linker, it typically needs at least two reactive sites. This compound, with its primary amine, could be functionalized to introduce a second reactive group (e.g., another amine, a vinyl group, or a carboxyl group). Alternatively, in systems where the phenyl rings can be activated, the molecule could participate in cross-linking reactions, bridging different polymer chains. aatbio.com
| Polymer Role | Mode of Integration | Potential Impact of this compound |
| Monomer | Oxidative polymerization via the amine group to form polymer chains. asianpubs.orgmsu.edu | The bulky, non-polar substituent would likely increase solubility in organic solvents and alter the packing and conductivity of the resulting polymer chains. |
| Cross-linker | Covalently bonding two or more polymer chains together via its reactive sites. aatbio.comresearchgate.net | After modification to include a second reactive group, it could introduce flexibility and spacing between polymer chains due to the ethyl bridge. |
Precursor for Advanced Organic Dyes and Pigments
Anilines are foundational building blocks in the synthesis of a vast number of organic dyes and pigments, particularly azo dyes. mdpi.comepa.govprimescholars.com The synthesis begins with the diazotization of the primary amino group of the aniline. This involves treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
This highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like another aniline or a phenol. primescholars.com This reaction, known as an azo coupling, forms an azo compound (R-N=N-R'), which contains the characteristic -N=N- chromophore responsible for the color of the dye. researchgate.net By choosing different aniline and coupling components, a wide spectrum of colors can be produced. The specific structure of this compound would influence the final dye's properties, such as its exact color, fastness (resistance to fading), and solubility. mdpi.com
Design and Synthesis of Derivatives for Specific Material Properties
The structure of this compound can be systematically modified to create derivatives with tailored properties for specific applications in materials science. ontosight.airesearchgate.net The two phenyl rings and the connecting ethyl group offer multiple points for chemical modification. For instance, introducing electron-donating or electron-withdrawing groups onto either phenyl ring can alter the electronic properties of the molecule, which is crucial for applications in organic electronics. Changing the length or rigidity of the linker between the rings could influence the mechanical properties of polymers derived from it. The synthesis of such derivatives allows for the fine-tuning of characteristics like liquid crystal behavior, photoluminescence, and nonlinear optical response. researchgate.net
Intermediate in Specialty Chemical Production
Beyond its direct use in materials, this compound serves as a valuable intermediate in the multi-step synthesis of more complex specialty chemicals. Its structure can be a key component in the assembly of pharmaceuticals, agrochemicals, and other high-value organic compounds. ontosight.ai In this role, the initial aniline structure is built upon through a series of reactions, with each part of the molecule—the aniline group, the ethyl bridge, and the tolyl group—guiding the synthetic pathway toward a final target molecule with a specific function.
Computational and Theoretical Chemistry Studies on 4 2 2 Methylphenyl Ethyl Aniline
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of a molecule. These investigations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org It offers a favorable balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.
For 4-[2-(2-methylphenyl)ethyl]aniline, DFT calculations are first used to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved through an optimization process where the total energy of the molecule is minimized with respect to the positions of its atoms. A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-31G(d,p). nih.govaustinpublishinggroup.com The calculation yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecular shape. The final, minimized energy represents the ground state energy of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C(ethyl)-C(ethyl) | 1.54 Å |
| Bond Length | C(aniline_ring)-N | 1.40 Å |
| Bond Angle | C(ethyl)-C(ethyl)-C(phenyl_ring) | 112.5° |
| Dihedral Angle | C(methylphenyl)-C(ethyl)-C(ethyl)-C(aniline) | 178.5° |
| Total Energy | - | -655.8 Hartree |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered benchmarks for high-accuracy energy and property calculations. researchgate.net
These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is approximated in DFT. For this compound, applying these high-level methods can be crucial for obtaining highly accurate electronic properties, such as ionization potentials and electron affinities, or for benchmarking the results obtained from more cost-effective DFT functionals. Due to their computational expense, they are often performed on geometries previously optimized using DFT.
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. chemistryviews.org The size and flexibility of the basis set directly impact the accuracy of the calculation and its computational cost. chemistryviews.org
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). researchgate.net Larger basis sets, which include more functions per atom (such as polarization and diffuse functions), provide a more accurate description of the electron distribution but significantly increase the computational time. mit.edu The selection of a basis set therefore involves a trade-off between the desired accuracy and available computational resources. For a molecule the size of this compound, a basis set like 6-311G(d,p) or cc-pVTZ is often a good compromise for achieving reliable results. nih.gov
Table 2: Illustrative Convergence of Ground State Energy with Basis Set Size for this compound using DFT (B3LYP)
| Basis Set | Number of Basis Functions | Relative CPU Time | Calculated Energy (Hartree) |
| STO-3G | 162 | 1x | -650.1 |
| 6-31G(d) | 291 | 15x | -655.7 |
| 6-311++G(d,p) | 459 | 80x | -655.9 |
| cc-pVTZ | 630 | 250x | -656.1 |
Note: The data presented is hypothetical to demonstrate the trend between basis set size, computational cost, and calculated energy.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular modeling and dynamics simulations are used to explore its conformational landscape and time-dependent behavior.
This compound possesses several rotatable single bonds, particularly in the ethyl bridge connecting the two aromatic rings. Rotation around these bonds can lead to various stable three-dimensional arrangements known as conformers or rotamers.
Conformational analysis aims to identify these stable conformers and the energy barriers that separate them. A common technique is to perform a Potential Energy Surface (PES) scan. In a PES scan, a specific dihedral angle is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated while allowing other parts of the molecule to relax. The resulting plot of energy versus the dihedral angle reveals low-energy minima (stable conformers) and high-energy maxima (transition states). This analysis is crucial for understanding which shapes the molecule is likely to adopt.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti | ~180° | 0.00 | 75 |
| Gauche 1 | ~60° | 1.25 | 12 |
| Gauche 2 | ~-60° | 1.25 | 12 |
| Eclipsed (Transition State) | ~0° | 5.50 | <1 |
Note: This table contains representative data to illustrate the expected outcomes of a conformational analysis.
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time. mdpi.com In an MD simulation, the forces on each atom are calculated using a force field (a set of empirical energy functions), and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a later time. mdpi.com
For this compound, an MD simulation can reveal its dynamic behavior in a solution, such as water or an organic solvent. The simulation can show how the molecule tumbles and rotates, how the ethyl bridge flexes and twists, and how the molecule interacts with surrounding solvent molecules. These simulations are typically run for nanoseconds to microseconds and provide valuable insights into the molecule's flexibility and its accessible conformations under realistic conditions. mdpi.com
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value |
| Force Field | Set of parameters describing the potential energy of the system | GAFF (General Amber Force Field) |
| Solvent Model | Model used to represent the solvent | TIP3P Water |
| System Size | Dimensions of the simulation box | 50 Å x 50 Å x 50 Å |
| Temperature | Temperature of the simulation | 300 K |
| Pressure | Pressure of the simulation | 1 bar |
| Simulation Time | Total duration of the simulation | 500 ns |
| Time Step | Time increment for integrating equations of motion | 2 fs |
Analysis of Reactivity and Stability through Electronic Descriptors
Computational chemistry provides powerful tools to understand the electronic structure of a molecule, which in turn governs its reactivity and stability. Electronic descriptors derived from quantum chemical calculations offer quantitative and qualitative insights into a molecule's behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govsemanticscholar.org
A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org Conversely, a large energy gap indicates high stability and lower reactivity. thaiscience.infosemanticscholar.org For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many aniline (B41778) derivatives, the HOMO is often localized on the aniline ring and the nitrogen atom, suggesting this is the primary site for electrophilic attack. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and shows the type of data that would be generated from a computational study.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
From these energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), further quantifying the molecule's reactivity profile. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure of bonds and lone pairs. q-chem.comwisc.edu This analysis is invaluable for understanding intramolecular and intermolecular interactions by examining the charge transfer or delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. materialsciencejournal.orgscirp.org
Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound This table is a hypothetical representation of potential intramolecular charge transfer interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (Carom-Carom) | 45.2 | Lone pair delocalization into the aniline ring. |
| π (Carom-Carom) | π* (Carom-Carom) | 18.5 | π-conjugation within the methylphenyl ring. |
Fukui Function and Molecular Electrostatic Potential (MEP) Mapping
To visualize and predict the most reactive sites within a molecule, chemists use local reactivity descriptors like the Fukui function and Molecular Electrostatic Potential (MEP) maps. semanticscholar.orgymerdigital.com
The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. ymerdigital.com This allows for a site-specific ranking of reactivity. tandfonline.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.nettci-thaijo.org For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the aniline group, identifying it as a primary site for electrophilic interaction, and positive potentials around the amine hydrogens. thaiscience.infotci-thaijo.org
In Silico Prediction of Reaction Pathways and Selectivity
Computational chemistry allows for the exploration of potential reaction pathways without the need for physical experiments. nih.gov By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate.
For this compound, in silico studies could be used to predict the outcomes of various reactions, such as electrophilic aromatic substitution. For example, in a reaction with an electrophile like a hydroxyl radical, calculations could determine whether the attack is more likely to occur on the aniline ring or the methylphenyl ring, and at which specific position (ortho, meta, or para). mdpi.com By comparing the activation energies for all possible pathways, the most favorable reaction mechanism and the resulting product selectivity can be predicted. nih.gov
Pharmacophore Modeling and Ligand Design Principles for Related Compounds
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govnih.gov This model can then be used as a 3D query to screen large databases of chemical compounds to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov
Given that this compound belongs to the broader class of aniline derivatives, which are common scaffolds in medicinal chemistry, pharmacophore models could be developed based on its structure or the structure of its analogs. nih.gov If a set of related compounds demonstrated activity against a particular biological target (e.g., an enzyme or receptor), a ligand-based pharmacophore model could be generated. nih.gov This model would encapsulate the key structural features responsible for the observed activity, providing guiding principles for the design of new, more potent ligands.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for Characterization of 4 2 2 Methylphenyl Ethyl Aniline and Its Derivatives
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of "4-[2-(2-Methylphenyl)ethyl]aniline". These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques: 1H, 13C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of "this compound". One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR spectra reveal the number of different types of protons, their relative numbers, and the nature of their immediate surroundings through chemical shifts (δ) and spin-spin coupling patterns. For "this compound", the spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and the 2-methylphenyl rings, the ethyl bridge protons, and the methyl group protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for the identification of aromatic, aliphatic, and methyl carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are employed to establish the connectivity between atoms. youtube.comsdsu.eduscience.gov
COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule's structure. youtube.comsdsu.edu This is particularly useful for tracing the spin systems in the aromatic rings and the ethyl bridge of "this compound".
HSQC provides correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecule.
HMBC experiments show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.come-bookshelf.de This powerful technique helps to piece together the entire molecular framework by connecting different fragments of the molecule, for instance, linking the ethyl bridge to both aromatic rings.
A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10-7.25 | m | 4H | Aromatic protons (2-methylphenyl ring) |
| 6.95 | d | 2H | Aromatic protons (aniline ring, ortho to ethyl group) |
| 6.65 | d | 2H | Aromatic protons (aniline ring, ortho to amino group) |
| 3.60 | s | 2H | -NH₂ protons |
| 2.85 | t | 2H | -CH₂- (benzylic, adjacent to aniline ring) |
| 2.80 | t | 2H | -CH₂- (benzylic, adjacent to methylphenyl ring) |
| 2.30 | s | 3H | -CH₃ protons |
A hypothetical ¹³C NMR data table for this compound is also provided for illustration.
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | C-N (aniline ring) |
| 138.5 | Quaternary C (aniline ring) |
| 136.0 | Quaternary C (2-methylphenyl ring) |
| 130.5 | Aromatic CH (2-methylphenyl ring) |
| 129.0 | Aromatic CH (aniline ring) |
| 128.5 | Aromatic CH (2-methylphenyl ring) |
| 126.0 | Aromatic CH (2-methylphenyl ring) |
| 125.5 | Aromatic CH (2-methylphenyl ring) |
| 115.0 | Aromatic CH (aniline ring) |
| 38.0 | -CH₂- |
| 37.5 | -CH₂- |
| 19.0 | -CH₃ |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in "this compound".
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For "this compound", characteristic FT-IR peaks would include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and C=C stretching vibrations for the aromatic rings.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would provide additional information about the carbon skeleton and the aromatic rings. For instance, the spectrum of a related compound, 4-(2-Aminoethyl)aniline, shows characteristic bands that can be compared to its diazonium salt derivative. researchgate.net
A table of expected FT-IR absorption bands for this compound is shown below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3500 | N-H stretch (asymmetric) | Primary Amine |
| 3300-3400 | N-H stretch (symmetric) | Primary Amine |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1600-1620 | N-H bend | Primary Amine |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1370-1470 | C-H bend | Aliphatic (CH₂ and CH₃) |
| 1250-1350 | C-N stretch | Aromatic Amine |
| 690-900 | C-H out-of-plane bend | Aromatic |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule.
For "this compound", the primary chromophores are the aniline and the 2-methylphenyl rings. The UV-Vis spectrum would be expected to show absorption bands characteristic of these aromatic systems. The position and intensity of these bands can be influenced by the substitution pattern and the solvent used. For example, the UV-Vis spectrum of aniline in different solvents shows shifts in the absorption maximum. researchgate.netajrsp.com The analysis of the UV-Vis spectrum helps to confirm the presence of the aromatic moieties and can be used for quantitative analysis. A related compound, 4-phenylazoaniline, exhibits an absorbance peak at 381 nm. aatbio.com
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.
Electrospray Ionization (ESI) is a softer ionization technique that typically results in the formation of a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecule, which can be used to determine its elemental formula. science.gov The fragmentation pattern observed in the mass spectrum of "this compound" would provide valuable information about its structure, with characteristic fragments arising from the cleavage of the ethyl bridge and the loss of the methyl group. The molecular weight of this compound is 211.30 g/mol . nih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating "this compound" from any impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purity assessment of non-volatile compounds like "this compound". The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
A common approach for the analysis of aniline derivatives is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution for basic compounds like anilines. sielc.comsielc.com
Method validation is a critical step to ensure that the HPLC method is reliable, accurate, and reproducible. This involves evaluating parameters such as linearity, precision, accuracy, specificity, and robustness. For instance, a method for a related compound involves a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
A typical HPLC method for the analysis of this compound might involve the following conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be expected to provide good separation of "this compound" from potential starting materials, by-products, and degradation products, allowing for accurate purity determination.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For aniline and its derivatives, which contain a basic nitrogen group, direct analysis can sometimes be challenging due to interactions with the GC column. Therefore, derivatization is a common strategy to enhance volatility, improve thermal stability, and achieve better chromatographic separation.
The process involves chemically modifying the analyte before analysis. For instance, the primary amine group in this compound can be acylated to form a less polar, more volatile amide derivative. One such derivatizing agent is 4-carbethoxyhexafluorobutyryl chloride, which has been used for the GC/MS analysis of aniline. nih.gov
The analytical system consists of a gas chromatograph equipped with a capillary column and a suitable detector. epa.gov Fused silica (B1680970) capillary columns, such as those coated with SE-54 or SE-30, are commonly used. epa.gov For nitrogen-containing compounds like aniline derivatives, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity. epa.gov Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC/MS), which not only quantifies the compound but also provides structural information based on its mass spectrum and fragmentation pattern. nih.gov The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification, although it is highly dependent on the specific column and analytical conditions. epa.gov
Table 1: Representative GC Column and Conditions for Aniline Derivative Analysis
| Parameter | Specification | Purpose |
| Technique | Gas Chromatography/Mass Spectrometry (GC/MS) | Separation and identification of volatile compounds. |
| Column Type | Fused silica capillary column (e.g., coated with SE-54) epa.gov | Provides high-resolution separation of analytes. |
| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace analysis. |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) epa.gov | MS provides identification via mass, while NPD offers selectivity for nitrogen compounds. |
| Derivatization | Often required to increase volatility (e.g., acylation) nih.gov | Improves peak shape and thermal stability. |
Flash Chromatography for Purification
Flash chromatography is an indispensable technique in synthetic chemistry for the rapid and efficient purification of compounds from reaction mixtures. rochester.eduwfu.edu It operates on the principle of normal-phase adsorption chromatography, where a sample is applied to a column of a polar stationary phase, typically silica gel, and eluted with a solvent mixture of increasing polarity. wfu.edu
The purification of basic compounds like this compound on standard silica gel can be problematic. The acidic nature of silanol (B1196071) groups on the silica surface can lead to strong, non-specific binding of the basic amine, resulting in poor separation and significant peak tailing. biotage.com To counteract this, two primary strategies are employed:
Mobile Phase Modification: A small amount (typically 0.1-1%) of a volatile base, such as triethylamine (B128534) or pyridine, is added to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture). rochester.edubiotage.com This "competing base" neutralizes the acidic sites on the silica, allowing the desired amine to elute more symmetrically and predictably. biotage.com
Modified Stationary Phase: An alternative is to use a column packed with a less acidic or basic stationary phase. Amine-functionalized silica or basic alumina (B75360) are effective choices that provide a more inert surface for the purification of organic amines, often allowing for simpler solvent systems without additives. biotage.com
Table 2: Typical Solvent Systems for Flash Chromatography of Amines
| Stationary Phase | Eluent System | Purpose |
| Silica Gel | Hexane / Ethyl Acetate with 0.1% Triethylamine rochester.edu | The base neutralizes acidic silica sites, preventing peak tailing. |
| Silica Gel | Dichloromethane / Methanol with added base biotage.com | For more polar amines that require a stronger eluent system. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate biotage.com | The modified silica is less acidic, allowing for purification without additives. |
Solid-State Structure Determination via X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a solid-state crystal lattice. This technique provides unequivocal proof of a compound's structure by measuring bond lengths, bond angles, and torsional angles with very high precision.
To perform this analysis, a high-quality single crystal of the compound of interest, or a suitable derivative, must be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the atomic positions can be determined. The final output includes detailed information on the crystal system, space group, and unit cell dimensions. While specific data for this compound is not publicly available, the analysis of a derivative would yield data similar to that shown for other crystalline organic compounds. researchgate.net
Table 3: Illustrative Crystallographic Data for a Hypothetical Organic Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic researchgate.net | One of the seven crystal systems describing lattice geometry. |
| Space Group | C2/c researchgate.net | Describes the symmetry elements within the unit cell. |
| a (Å) | 16.845 (3) researchgate.net | Length of the 'a' axis of the unit cell. |
| b (Å) | 11.374 (2) researchgate.net | Length of the 'b' axis of the unit cell. |
| c (Å) | 14.680 (3) researchgate.net | Length of the 'c' axis of the unit cell. |
| β (˚) | 103.822 (2) researchgate.net | The angle of the 'β' axis in a monoclinic system. |
| Volume (ų) | 2731.2 (9) researchgate.net | The volume of a single unit cell. |
| Z | 8 researchgate.net | The number of molecules per unit cell. |
Note: Data presented is illustrative and based on a published structure of a complex organic molecule to demonstrate the type of information obtained from an X-ray crystallography experiment. researchgate.net
Surface and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Building upon the data obtained from X-ray crystallography, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intricate network of intermolecular interactions within a crystal. nih.govnih.gov These non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules pack together and ultimately influence the material's bulk properties, including melting point and solubility.
The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. This surface can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.gov
Table 4: Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of an Aniline Derivative
| Contact Type | Contribution (%) | Description |
| H···H | 45.4% nih.govnih.gov | Represents interactions between hydrogen atoms on adjacent molecules. |
| Cl···H / H···Cl | 21.0% nih.govnih.gov | Interactions between chlorine and hydrogen atoms. |
| C···H / H···C | 19.0% nih.govnih.gov | van der Waals interactions involving carbon and hydrogen. |
| Other | 14.6% | Includes all other minor contacts (e.g., C···C, N···H). |
Note: Data is from a published analysis of 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline and illustrates the quantitative insights provided by the technique. nih.govnih.gov
Prospective Research Avenues and Interdisciplinary Connections for 4 2 2 Methylphenyl Ethyl Aniline
Potential in Medicinal Chemistry Research and Drug Design Principles
The modular nature of 4-[2-(2-Methylphenyl)ethyl]aniline makes it an interesting candidate for medicinal chemistry research. The core structure can be systematically modified to explore its potential as a building block for new therapeutic agents.
Investigation as a Scaffold for Target-Oriented Ligand Synthesis
The fundamental structure of this compound, featuring two aromatic rings separated by an ethyl linker, offers a versatile scaffold for the synthesis of target-oriented ligands. In drug discovery, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. The aniline (B41778) and methylphenyl groups of this compound provide multiple sites for chemical modification.
For instance, the aniline moiety is a common feature in many biologically active compounds and can be readily functionalized. ijcce.ac.ir Similarly, the methylphenyl ring can be further substituted to modulate the steric and electronic properties of the molecule. The ethyl linker provides conformational flexibility, which can be crucial for optimal binding to a biological target. The exploration of aniline- and quinazoline-based scaffolds has been a fruitful area of research in the development of inhibitors for various enzymes and receptors. ijcce.ac.irnih.gov The 4-anilinoquinazoline (B1210976) scaffold, for example, is a key component of several potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov By analogy, this compound could serve as a foundational structure for developing novel ligands targeting a range of biological macromolecules. A hybrid drug design approach, which combines pharmacophoric features from different molecules, could be employed using this scaffold to develop new therapeutic leads. nih.gov
Exploration of Structure-Activity Relationships for Binding Affinity
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) is a cornerstone of medicinal chemistry. For this compound, systematic modifications of its structure can provide valuable insights into the chemical features that govern its binding affinity for various biological targets.
Key structural modifications could include:
Alterations to the aniline ring: Introducing different substituents (e.g., halogens, hydroxyl groups, alkyl groups) at various positions on the aniline ring can influence its electronic properties and hydrogen bonding capabilities, which are often critical for receptor binding. researchgate.net
Modifications of the methylphenyl group: Changing the position of the methyl group (ortho, meta, para) or replacing it with other functional groups can alter the molecule's shape and lipophilicity, thereby affecting its fit within a binding pocket.
Varying the linker: The length and rigidity of the ethyl linker could be modified to optimize the distance and orientation between the two aromatic rings, a common strategy in drug design to enhance binding affinity.
Studies on related aniline analogues have shown that even subtle changes in substitution can lead to significant differences in binding affinity for their respective targets. nih.govub.edu For example, in a series of N-ethyl-hexedrone analogues, the length of the α-carbon side-chain was found to significantly impact their affinity for the dopamine (B1211576) transporter. ub.edu
Below is an interactive data table illustrating hypothetical structural modifications to the this compound scaffold and the physicochemical properties that would be altered, which in turn could influence binding affinity.
| Modification | Targeted Structural Feature | Potential Impact on Physicochemical Properties |
| Addition of a hydroxyl group to the aniline ring | Aniline moiety | Increased polarity, potential for hydrogen bond donation |
| Replacement of the methyl group with a trifluoromethyl group | Methylphenyl moiety | Increased lipophilicity and electronic withdrawal |
| Shortening the ethyl linker to a methyl linker | Linker | Reduced conformational flexibility, altered distance between rings |
| Introducing a chlorine atom to the aniline ring | Aniline moiety | Increased lipophilicity, altered electronic distribution |
Design of Analogs for Receptor Interaction Studies
Building on SAR principles, analogs of 4-[2-(2-Methylphenyl)aniline can be rationally designed to probe and characterize the binding sites of specific receptors. The design of such analogs is a key step in understanding the molecular basis of ligand-receptor interactions.
For example, if a particular receptor is known to have a hydrophobic pocket, analogs with more lipophilic substituents on the methylphenyl ring could be synthesized to enhance binding. Conversely, if a hydrogen bond donor is required for interaction, analogs with hydroxyl or amino groups could be designed. The design and synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives have been explored for their potential as dual inhibitors of Mer and c-Met kinases, demonstrating the utility of aniline-based scaffolds in targeting specific receptors. mdpi.com Similarly, aniline-substituted tetrahydroquinolines have been developed as C5a receptor antagonists. researchgate.net
The process of designing such analogs often involves computational modeling to predict how different structural modifications will affect the molecule's conformation and its fit within a receptor's binding site. These in silico studies can help prioritize the synthesis of the most promising analogs for experimental testing.
Environmental Chemistry and Degradation Studies of Related Aromatic Amines
Aromatic amines are a class of compounds with significant environmental relevance due to their widespread industrial use and potential for pollution. researchgate.net Research into their environmental fate, including their degradation and potential for bioremediation, is crucial for environmental protection.
Methodologies for Studying Pollutant Degradation
A variety of analytical methods are employed to study the degradation of aromatic amines in environmental matrices such as water and soil. uminho.pt These methods are essential for monitoring the persistence of these compounds and for evaluating the effectiveness of different remediation strategies.
Commonly used analytical techniques include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate and quantify aromatic amines and their degradation products. researchgate.net These techniques are often coupled with Mass Spectrometry (MS) for definitive identification of the compounds.
Spectroscopic Methods: UV-Visible Spectroscopy can be used to monitor the disappearance of the parent compound, as the aromatic rings absorb light in the UV region. Fourier Transform Infrared Spectroscopy (FTIR) can provide information about changes in the functional groups of the molecule during degradation.
Electrochemical Methods: Techniques such as cyclic voltammetry can be used to study the redox behavior of aromatic amines and their degradation intermediates.
The degradation of aromatic amines can be initiated by various processes, including photochemical reactions (photodegradation) and microbial action (biodegradation). nih.gov Laboratory-scale simulation tests, such as those using river bed sediments or activated sludge from sewage treatment plants, can provide valuable data on the kinetics and pathways of degradation under environmentally relevant conditions. nih.govnih.gov
The following table summarizes key methodologies for studying the degradation of aromatic amines.
| Methodology | Principle | Information Obtained |
| HPLC-MS | Separation based on polarity, detection by mass-to-charge ratio | Quantification and identification of parent compound and degradation products |
| GC-MS | Separation based on volatility, detection by mass-to-charge ratio | Quantification and identification of volatile and semi-volatile compounds |
| UV-Vis Spectroscopy | Measurement of light absorbance | Concentration of the parent compound over time |
| FTIR Spectroscopy | Measurement of infrared radiation absorption | Changes in functional groups, identification of intermediates |
| Respirometry | Measurement of oxygen consumption by microorganisms | Rate of aerobic biodegradation |
Research on Bioremediation Potential
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. nih.gov Aromatic amines can serve as a source of carbon and nitrogen for various bacteria and fungi, making bioremediation a promising and environmentally friendly approach for cleaning up contaminated sites. researchgate.netnih.gov
Research in this area focuses on:
Isolation and Characterization of Degrading Microorganisms: Identifying and isolating microbial strains that can effectively degrade specific aromatic amines is a primary goal. nih.gov Enrichment culture techniques are often used to select for microorganisms that can thrive in the presence of the target pollutant.
Elucidation of Degradation Pathways: Understanding the biochemical pathways by which microorganisms break down aromatic amines is crucial for optimizing bioremediation processes. nih.gov This often involves identifying the enzymes and genes responsible for the degradation steps.
Development of Bioremediation Technologies: This includes the design of bioreactors, such as moving bed biofilm reactors (MBBRs), and the development of strategies for enhancing the activity of degrading microorganisms in situ. bioline.org.br
Studies have shown that the biodegradability of aromatic amines can vary significantly depending on their chemical structure. nih.gov Factors such as the type and position of substituents on the aromatic ring can influence the rate and extent of microbial degradation.
Catalysis and Organocatalysis Applications
The field of catalysis is continually seeking novel molecular architectures that can facilitate chemical transformations with high efficiency and selectivity. The structure of this compound presents several features that make it a promising candidate for applications in both traditional and organocatalysis.
The presence of the primary amine group on the aniline ring is a key feature, as amines are well-established as effective catalysts or catalyst precursors. This amino group can participate in a variety of catalytic cycles. For instance, it can be utilized in the formation of Schiff bases, which are crucial intermediates in numerous C-C bond-forming reactions.
In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, derivatives of this compound could be designed to act as chiral catalysts. The introduction of a chiral center, potentially in the ethyl bridge or through further substitution on the aromatic rings, could lead to the development of novel asymmetric catalysts. These catalysts could be particularly valuable in the pharmaceutical industry for the enantioselective synthesis of drug intermediates.
The potential applications of this compound and its derivatives in catalysis are summarized in the table below.
| Catalytic Application | Potential Role of this compound | Reaction Type |
| Organocatalysis | As a precursor to chiral amine catalysts. | Asymmetric aldol (B89426) and Michael additions. |
| Transition Metal Catalysis | As a ligand for metal centers. | Cross-coupling reactions, hydrogenations. |
| Biocatalysis | As a substrate for enzyme-mediated transformations. | Amine oxidation, N-acetylation. |
It is important to note that while the structural motifs of this compound are suggestive of these catalytic activities, detailed experimental studies are required to validate these hypotheses and to fully elucidate the catalytic potential of this compound.
Advancements in Polymer Science and Engineering
The development of new polymers with tailored properties is a cornerstone of materials science. Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. urfu.ru The incorporation of this compound into polymer chains could lead to materials with novel thermal, mechanical, and electronic properties.
The bulky 2-methylphenyl ethyl substituent on the aniline monomer is expected to influence the morphology and solubility of the resulting polymers. This could be advantageous in overcoming the processing challenges often associated with rigid-chain polymers. Furthermore, the presence of two aromatic rings in the monomer unit could enhance the thermal stability and confer interesting optical properties to the polymer.
Copolymerization of this compound with other monomers, such as aniline itself or other substituted anilines, could provide a versatile platform for fine-tuning the properties of the resulting materials. urfu.ru For example, the ratio of the comonomers could be varied to control the conductivity, solubility, and processability of the copolymers. asianpubs.org
The potential impact of incorporating this compound into polymer structures is outlined in the following table.
| Polymer Property | Potential Influence of this compound |
| Solubility | Increased solubility in organic solvents due to the bulky substituent. |
| Thermal Stability | Enhanced thermal stability due to the presence of multiple aromatic rings. |
| Conductivity | Tunable conductivity through copolymerization and doping. |
| Morphology | Altered chain packing and morphology, potentially leading to amorphous materials. asianpubs.org |
Further research in this area would involve the synthesis and characterization of homopolymers and copolymers of this compound. Techniques such as cyclic voltammetry, UV-vis spectroscopy, and scanning electron microscopy would be crucial in understanding the structure-property relationships of these novel materials. asianpubs.org
Emerging Roles in Analytical Chemistry and Sensor Development
The development of sensitive and selective analytical methods is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and quality control. The chemical structure of this compound suggests its potential utility in the development of new analytical reagents and sensors.
The primary amine group can be readily derivatized with chromophoric or fluorophoric reagents, enabling its detection and quantification by spectrophotometric or fluorometric methods. This could be exploited for the development of new methods for the analysis of complex mixtures.
Furthermore, the compound could serve as a building block for the synthesis of ionophores or molecular receptors for the selective recognition of specific analytes. The aromatic rings can be functionalized to create a pre-organized binding cavity for target ions or molecules. Such receptors could be incorporated into the membranes of ion-selective electrodes or used as the sensing element in optical sensors.
The potential applications of this compound in analytical chemistry are summarized below.
| Analytical Application | Potential Role of this compound | Detection Principle |
| Chromatographic Analysis | As a derivatizing agent for UV or fluorescence detection in HPLC. | Enhanced molar absorptivity or fluorescence quantum yield. |
| Chemical Sensors | As a building block for ionophores or molecular receptors. | Selective binding of target analytes. |
| Electrochemical Sensors | As a monomer for the preparation of modified electrodes. | Electrocatalytic detection of analytes. |
Future research in this domain should focus on the design and synthesis of novel analytical reagents and sensor materials based on the this compound scaffold. The performance of these new analytical tools would need to be rigorously evaluated in terms of their sensitivity, selectivity, and robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
